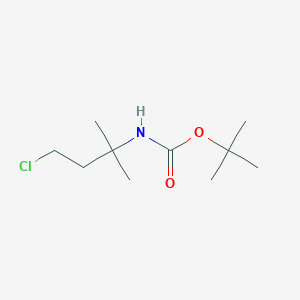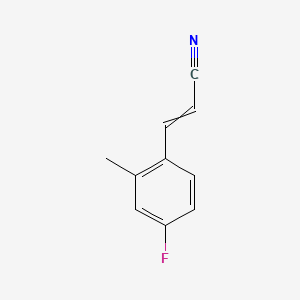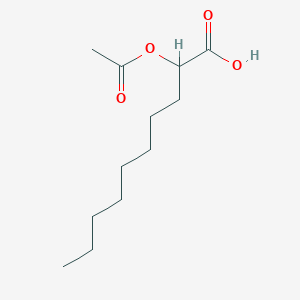
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted propyl chain, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-1,1-dimethyl-propyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new carbamate derivative, while hydrolysis will produce the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use as a pharmaceutical agent or prodrug.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-urea
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-amine
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-ester
Uniqueness
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group and the chloro-substituted propyl chain can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20ClNO2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
FLUAPMDEQLPWPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine](/img/structure/B8593226.png)


![2-[(2-Phenylethoxy)carbonyl]benzoate](/img/structure/B8593258.png)





